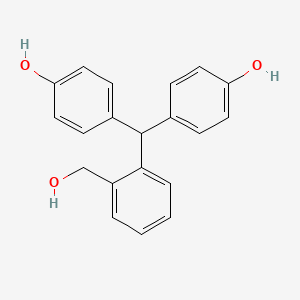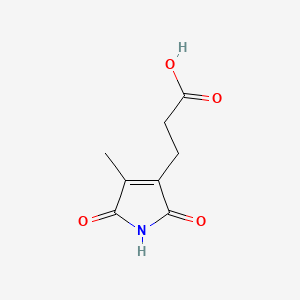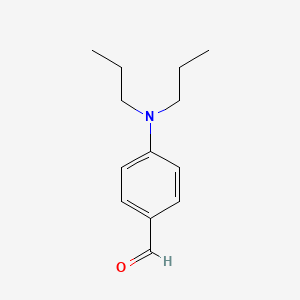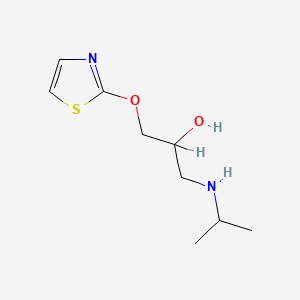
Potassium tellurite
Vue d'ensemble
Description
Potassium tellurite (K2TeO3) is a hygroscopic granular white powder . It decomposes at temperatures between 460°C and 470°C . This compound is commonly used in microbiology as a component of selective growth media for bacteria .
3.
Molecular Structure Analysis
Potassium tellurite has a tetrahedral geometry , with the tellurium atom at the center bonded to four oxygen atoms. The Te-O bond distances are approximately equal .
4.
Chemical Reactions Analysis
- Reduction Reaction : Potassium tellurite can be reduced to elemental tellurium (Te) by certain bacteria. The terC and terD genes are identified as the core function genes responsible for tellurite reduction and resistance .
- Formation of Tellurium Nanostructures : Bacterial strains resistant to tellurite, such as Pseudomonas citronellolis SJTE-3, can form vacuole-like tellurium nanostructures .
5.
Applications De Recherche Scientifique
Microbiology: Selective Growth Medium
Potassium tellurite is used in microbiology as a component of selective growth media. It is particularly effective for the isolation of certain bacteria, such as staphylococci and corynebacteria . These bacteria have the ability to reduce tellurite to elemental tellurium, which is a less toxic form, allowing them to grow in the presence of this compound while inhibiting the growth of other microorganisms.
Nanotechnology: Quantum Dots and Nanostructures
In the field of nanotechnology, tellurium quantum dots (QDs) and related nanostructures have shown promise. These structures are utilized in biological detection systems like biosensors . They are also employed in labeling, imaging, and targeted drug delivery systems due to their antibacterial and antifungal properties .
Electronics: Field-Effect Transistors
Potassium tellurite-based nanostructures are applied in electronics, particularly in the development of field-effect transistors (FETs). These transistors benefit from the narrow bandgap and high electrical properties of tellurium nanostructures, which can be synthesized with controllable size, shape, and structure .
Optoelectronics: Photodetectors and Sensors
In optoelectronics, tellurium nanostructures are used to create photodetectors and sensors. The unique properties of these nanostructures, such as their controllable bandgap and environmental stability, make them suitable for next-generation optoelectronic devices .
Biomedical Applications: Drug Delivery
Potassium tellurite nanostructures are explored for their potential in targeted drug delivery. Their ability to be functionalized allows them to carry therapeutic agents directly to specific sites in the body, reducing side effects and improving treatment efficacy .
Antimicrobial Treatments
Historically, before the widespread availability of antibiotics, tellurium compounds like potassium tellurite were used for their antimicrobial properties. Recent research has revisited these applications, exploring the use of tellurium nanostructures as antibacterial and antifungal agents .
Anti-Inflammatory and Immuno-Modulating Properties
Tellurium compounds, including potassium tellurite, have been recognized for their anti-inflammatory and immuno-modulating properties. These characteristics are being studied for potential therapeutic applications in diseases where inflammation plays a key role .
Lipid-Lowering and Antioxidant Activities
Potassium tellurite nanoparticles have been identified to possess novel lipid-lowering, antioxidant, and free radical scavenging properties. These activities are of interest for the development of new treatments for conditions associated with oxidative stress and lipid metabolism disorders .
Propriétés
IUPAC Name |
dipotassium;tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJYWDBBLZXOM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999096 | |
| Record name | Dipotassium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tellurite | |
CAS RN |
7790-58-1 | |
| Record name | Potassium tellurate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium trioxotellurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM TELLURITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M41949N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is potassium tellurite and what is its primary use in a research setting?
A: Potassium tellurite (K2TeO3) is an inorganic compound commonly employed in microbiology research. It serves as a selective agent in culture media, inhibiting the growth of numerous Gram-negative bacteria while allowing the growth of certain Gram-positive bacteria, including specific pathogenic species. [, , , , , , , , , , , , , , ]
Q2: How does potassium tellurite exert its selective antimicrobial effect?
A: While the exact mechanism of tellurite's toxicity is still not fully understood, several hypotheses have been proposed. One prominent theory posits that potassium tellurite enters bacterial cells and undergoes reduction to metallic tellurium (Te0) within the cytoplasm. [, , , ] This reduction process is thought to be facilitated by intracellular oxidoreductases and may involve the utilization of NADH. [, ] The accumulation of insoluble tellurium crystals inside the bacterial cells is believed to be the primary cause of toxicity, potentially disrupting cellular processes and leading to cell death. [, ]
Q3: Are there specific bacterial species known to exhibit high resistance to potassium tellurite?
A: Yes, certain bacterial species, particularly some strains of Klebsiella pneumoniae and Escherichia coli O157:H7, are known to exhibit a high level of intrinsic resistance to potassium tellurite. [, , , , , ] This resistance is often associated with the presence of specific genes, such as the ter gene cluster, which encode for proteins involved in tellurite detoxification mechanisms. [, , , , ]
Q4: How can this resistance to potassium tellurite be beneficial in a research context?
A: The inherent resistance of certain bacterial species to potassium tellurite can be strategically exploited for their selective isolation and identification from clinical and environmental samples. For instance, incorporating potassium tellurite into MacConkey agar has proven effective in selectively culturing tellurite-resistant Klebsiella pneumoniae strains, particularly hypervirulent ones carrying the terW gene. [] This selective approach facilitates the detection and monitoring of potentially pathogenic bacteria in various settings. [, ]
Q5: Beyond its antimicrobial properties, does potassium tellurite have other applications in biological research?
A: Yes, potassium tellurite has shown potential as a tool for studying bacterial metabolism and respiratory activity. [] Research indicates that the reduction of tellurite by Mycobacterium leprae, although at low efficiency, provides a potential avenue to investigate the respiratory activities and metabolic pathways of this bacterium. []
Q6: What are the limitations of using potassium tellurite in bacterial research?
A: Despite its utility, potassium tellurite exhibits limitations. Some bacterial strains, including certain non-O157 Shiga toxin-producing Escherichia coli, display sensitivity to potassium tellurite, potentially leading to their underestimation in studies employing tellurite-containing selective media. [] Researchers must exercise caution and consider the potential impact of tellurite sensitivity when selecting appropriate media for specific bacterial isolation and enumeration.
Q7: Are there alternative selective agents that can be used in place of potassium tellurite?
A7: Yes, several alternative selective agents are available, with their choice depending on the specific research goals and the target bacterial species. Examples include:
- Sodium azide: A respiratory poison that inhibits cytochrome oxidase, often used to select for Gram-positive bacteria and suppress Gram-negative bacteria. [, ]
- Crystal violet: A dye that inhibits the growth of Gram-positive bacteria, frequently employed in selective media for Gram-negative bacteria. [, , ]
- Antibiotics: Various antibiotics, such as cefixime, cefsulodin, novobiocin, and bacitracin, can be incorporated into media to target specific bacterial groups or species. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)
